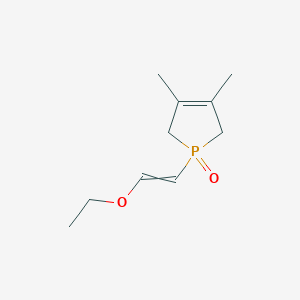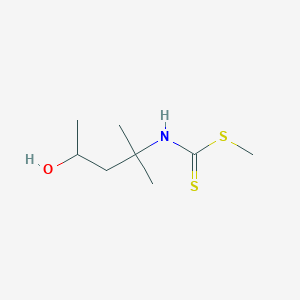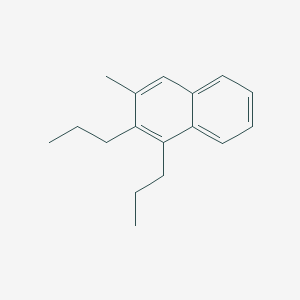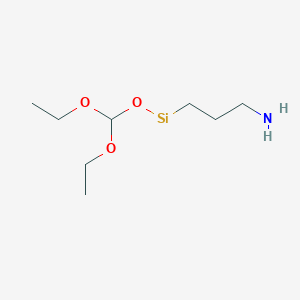
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a complex organic compound with a unique structure that includes an ethoxyethenyl group, dimethyl substitutions, and a phosphol-1-one core
Vorbereitungsmethoden
The synthesis of 1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves several steps. The primary synthetic route includes the reaction of ethylene oxide with ethanol to form 2-ethoxyethanol . This intermediate is then subjected to further reactions to introduce the dimethyl and phosphol-1-one groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with similar compounds such as 2-ethoxyethanol and other phosphol derivatives. These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of ethoxyethenyl and dimethyl substitutions, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61213-86-3 |
|---|---|
Molekularformel |
C10H17O2P |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
1-(2-ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C10H17O2P/c1-4-12-5-6-13(11)7-9(2)10(3)8-13/h5-6H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
OMDCCURSBFGKPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=CP1(=O)CC(=C(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)

![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)


